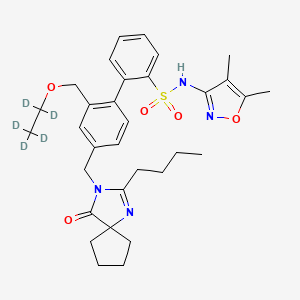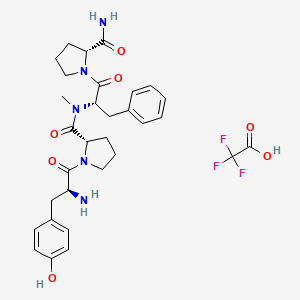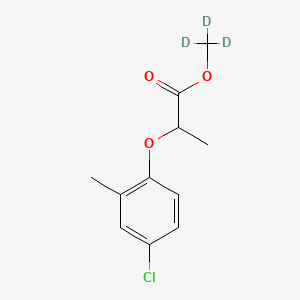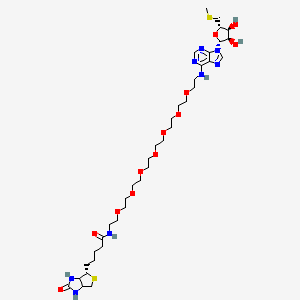
Biotin-PEG7-C2-NH-Vidarabine-S-CH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 is a compound that combines several functional groups, including biotin, polyethylene glycol (PEG), and vidarabine. Biotin is a vitamin that is often used in biochemical assays due to its strong affinity for streptavidin. PEG is a polymer that enhances the solubility and biocompatibility of compounds. Vidarabine is an antiviral agent effective against herpes simplex and varicella zoster viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG7, a seven-unit polyethylene glycol chain, under mild conditions to form biotin-PEG7.
Linking Vidarabine: Vidarabine is then linked to the PEGylated biotin through a carbamate linkage, using a coupling agent like carbonyldiimidazole (CDI).
Final Modification: The compound is finally modified with a methylthio group (S-CH3) to enhance its stability and reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediates such as biotin-NHS ester and PEG7.
Automated Reactors: Use of automated reactors to control reaction conditions precisely.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can occur at the carbamate linkage, potentially breaking the bond between PEG and vidarabine.
Substitution: Nucleophilic substitution reactions can occur at the biotin moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected PEG-vidarabine.
Substitution: Biotin derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in biochemical assays for the detection of proteins and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex and varicella zoster viruses.
Industry: Employed in the development of drug delivery systems and diagnostic tools
Wirkmechanismus
The mechanism of action of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves several pathways:
Antiviral Activity: Vidarabine inhibits viral DNA polymerase, preventing the replication of viral DNA.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the targeted delivery of the compound.
PEGylation: The PEG chain enhances the solubility and stability of the compound, improving its bioavailability
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 can be compared with other similar compounds:
Biotin-PEG7-C2-S-Vidarabine: Similar structure but lacks the NH group, affecting its reactivity.
Biotin-PEG7-C2-NH-Acyclovir-S-CH3: Contains acyclovir instead of vidarabine, offering different antiviral properties.
Biotin-PEG7-C2-NH-Ganciclovir-S-CH3: Contains ganciclovir, another antiviral agent with a different spectrum of activity
Eigenschaften
Molekularformel |
C37H62N8O12S2 |
|---|---|
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]purin-6-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C37H62N8O12S2/c1-58-23-27-32(47)33(48)36(57-27)45-25-42-31-34(40-24-41-35(31)45)39-7-9-51-11-13-53-15-17-55-19-21-56-20-18-54-16-14-52-12-10-50-8-6-38-29(46)5-3-2-4-28-30-26(22-59-28)43-37(49)44-30/h24-28,30,32-33,36,47-48H,2-23H2,1H3,(H,38,46)(H,39,40,41)(H2,43,44,49)/t26?,27-,28+,30?,32-,33-,36-/m1/s1 |
InChI-Schlüssel |
UCFANGLSZPWOLU-LBWVPTDQSA-N |
Isomerische SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)O |
Kanonische SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


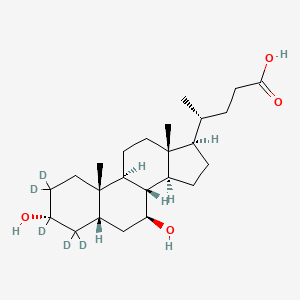
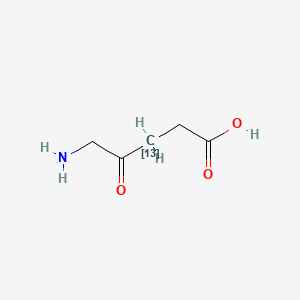
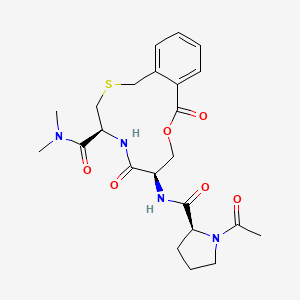



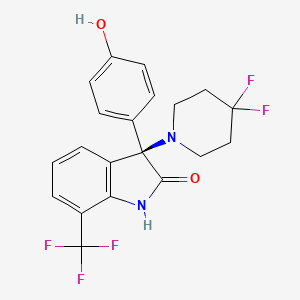

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
